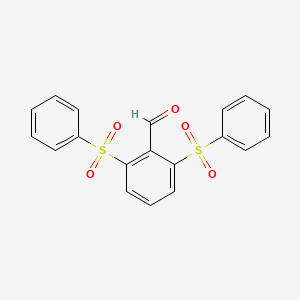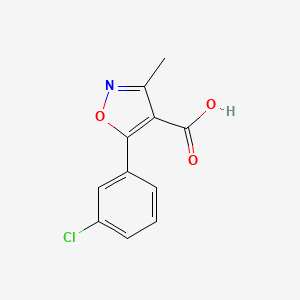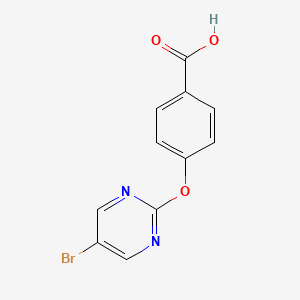
6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, also known as 6-F-THP-IN, is a novel fluorinated indazole compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry. 6-F-THP-IN has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities. Additionally, 6-F-THP-IN has been shown to possess a unique mechanism of action, which could potentially lead to novel therapeutic strategies for a variety of diseases.
Scientific Research Applications
Selective Estrogen Receptor Degraders and Antagonists
A series of tricyclic indazoles, including compounds related to "6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole," were optimized for the treatment of ER+ breast cancer. This optimization led to the discovery of potent selective estrogen receptor degraders (SERDs) and antagonists, demonstrating significant pharmacological profiles comparable to fulvestrant in degrading ERα in cell lines, which resulted in one compound, AZD9833, advancing into clinical trials (Scott et al., 2020).
Fluorinated Analogues for Hypotensive Agents
Studies on the fluorination of the indazole ring of selective α2-adrenoceptor agonists showed that introducing fluorine atoms reduced binding affinity and selectivity at α2-AR/I1 imidazoline binding sites. Specifically, compounds such as 6-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole demonstrated selectivity for α2-ARs and potential as lead compounds for the development of radiotracers for PET imaging of brain α2-ARs (Wasilewska et al., 2014).
Fluorescent Dyes and Imaging Agents
The development of fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophores, related to the indazole structure, showed bright fluorescence in solution and potential for sensing strongly acidic fluorophore environments due to substantial changes in emission spectra upon protonation (Wrona-Piotrowicz et al., 2022).
Synthesis of Fluorescent Indazoles
A method for synthesizing fluorescent indazoles from pyrazoles and internal alkynes was described, allowing for alteration of photochemical properties by varying substituents. This led to the development of new fluorophores with potential applications in organic light-emitting diodes (OLEDs) and other optical materials (Kim et al., 2017).
Antioxidant Properties
The synthesis and evaluation of a series of tetrahydroindazoles for antioxidant activity were explored. Microwave-assisted synthesis improved yields and reaction times, and some compounds showed moderate activity in DPPH and ABTS assays, indicating potential applications in therapeutic agents targeting oxidative stress (Polo et al., 2016).
properties
IUPAC Name |
6-fluoro-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFLYFJPIUDDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)F)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437765.png)
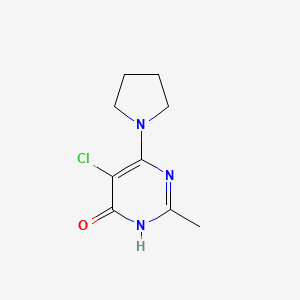
![4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1437767.png)
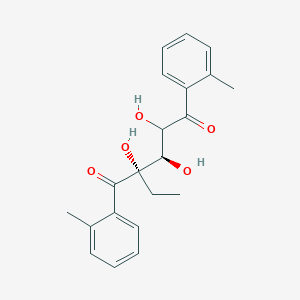
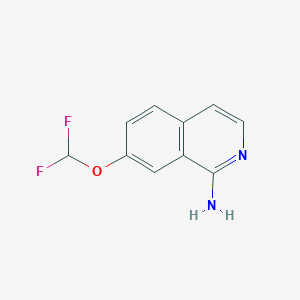
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1437771.png)
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1437772.png)
![Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B1437773.png)
![(4R,4AR,7R,7aS)-4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B1437775.png)
